

Rigosertib Sodium: A Technical Overview of a Multi-Targeted Anti-Cancer Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rigosertib Sodium

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Abstract

Rigosertib (sodium salt, ON-01910.Na) is a synthetic benzyl styryl sulfone analog being investigated for its antineoplastic properties.[1][2] Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), its mechanism of action is now understood to be multi-faceted, involving the disruption of several key signaling pathways crucial for cancer cell proliferation and survival.[3][4] This document provides a comprehensive technical overview of **Rigosertib sodium**, detailing its chemical structure, mechanism of action, relevant quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays.

Chemical Structure and Properties

Rigosertib sodium is the sodium salt form of Rigosertib. It is chemically synthesized and functions as a multi-kinase inhibitor.

Property	Value	Source(s)
IUPAC Name	sodium;2-[2-methoxy-5-[[<i>(E)</i> -2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate	[5][6]
Synonyms	ON-01910.Na, Estybon	[2][7]
CAS Number	592542-60-4	[7]
Molecular Formula	C ₂₁ H ₂₄ NNaO ₈ S	[7]
Molecular Weight	473.47 g/mol	[7]
SMILES String	<chem>COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]</chem>	[8]
Appearance	Off-white solid	[7]
Solubility	Soluble in DMSO (≥23.65 mg/mL) and water (≥52.3 mg/mL)	[6][7]
Storage	Store at -20°C, protected from light. Solutions should be freshly prepared.	[6][9]

Mechanism of Action and Signaling Pathways

Rigosertib exerts its anti-cancer effects through the modulation of multiple intracellular signaling pathways. Its action is complex and can be cell-type dependent.[4] The primary mechanisms identified include the inhibition of the PI3K/Akt and PLK1 pathways, disruption of RAS-RAF interaction, and microtubule destabilization.[1][4][10]

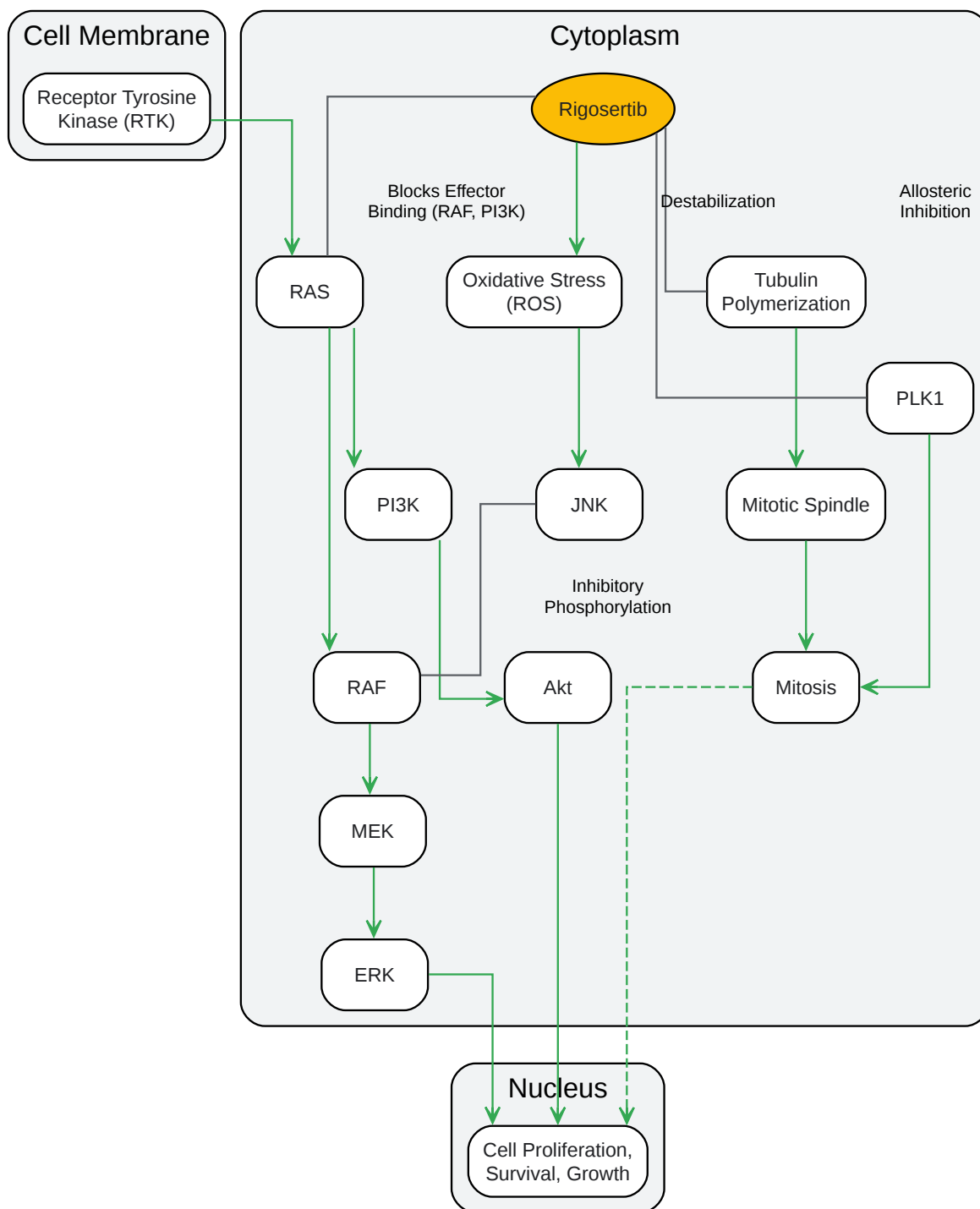
Key Signaling Pathways Targeted by Rigosertib

- **RAS/RAF/MEK/ERK Pathway:** Rigosertib acts as a RAS mimetic, binding to the RAS-binding domain (RBD) of effector proteins like RAF and PI3K.[1][8] This competitive binding prevents

the interaction between RAS and its effectors, thereby inhibiting downstream signaling through the RAF/MEK/ERK cascade, which is critical for cell proliferation.[1][4]

- **PI3K/Akt Pathway:** By binding to the RBD of phosphatidylinositol 3-kinase (PI3K), Rigosertib inhibits its activity.[1] This leads to the suppression of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, survival, and metabolism.[3][10]
- **Polo-Like Kinase 1 (PLK1) Pathway:** Rigosertib was initially described as a non-ATP-competitive inhibitor of PLK1, a master regulator of mitosis, with an IC_{50} of 9 nM.[3] Inhibition of PLK1 disrupts the G2/M transition of the cell cycle, leading to mitotic arrest and subsequent apoptosis.[3][10]
- **Microtubule Destabilization:** Recent evidence from CRISPR-based genetic screens has identified Rigosertib as a microtubule-destabilizing agent.[2][4][11] This action interferes with mitotic spindle assembly, contributing to the observed mitotic arrest and cell death, a mechanism similar to vinca alkaloids.[11][12]
- **Stress-Induced Signaling:** Rigosertib treatment can induce oxidative stress, leading to the activation of c-Jun N-terminal kinases (JNK). Activated JNK can then hyperphosphorylate RAS signaling effectors, rendering them unresponsive and contributing to the inhibition of the RAS-MAPK pathway.[4]

The following diagram illustrates the interconnected signaling pathways modulated by Rigosertib.



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Figure 1. Rigosertib's multi-targeted mechanism of action.

Quantitative Data

Preclinical Efficacy

Rigosertib has demonstrated potent anti-proliferative effects across a variety of cancer cell lines.

Parameter	Cell Line(s)	Value	Source(s)
PLK1 Inhibition (IC ₅₀)	N/A (Biochemical Assay)	9 nM	[3]
Cell Proliferation (IC ₅₀)	HeLa (Cervical Cancer)	115 nM	[6]
Cell Proliferation (IC ₅₀)	C33A (Cervical Cancer)	45 nM	[6]
Cell Proliferation (IC ₅₀)	Normal Cell Lines (BJ, Ect1/E6E7)	> 0.1 mM	[6]
Cell Cycle Arrest	HeLa, C33A	G2/M arrest at >0.5 μ M	[6]

Clinical Trial Data

Rigosertib has been evaluated in numerous clinical trials, primarily for hematological malignancies like myelodysplastic syndromes (MDS).

Table 2.1: Phase III ONTIME Trial (IV Rigosertib in Higher-Risk MDS)

Parameter	Rigosertib + Best Supportive Care (BSC) (n=199)	Best Supportive Care (BSC) Only	p-value	Source(s)
Median Overall Survival (mOS)	8.2 months	5.8 months	0.27	[13]
mOS (Subgroup: HMA Failure)	8.5 months	4.7 months	0.022	[13]

Table 2.2: Phase III INSPIRE Trial (IV Rigosertib in Higher-Risk MDS after HMA failure)

Parameter	Rigosertib	Physician's Choice	p-value	Source(s)
Median Overall Survival (mOS)	6.4 months	6.3 months	Not Significant	[14]

Table 2.3: Phase I Trial (IV Rigosertib + Gemcitabine in Solid Tumors)

Parameter	Value	Source(s)
Recommended Phase II Dose (RPTD)	Rigosertib 1,800 mg/m ² + Gemcitabine 1,000 mg/m ²	
Observed Responses	Partial responses in Pancreatic, Thymic, and Hodgkin Lymphoma	

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Rigosertib.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is used to determine the effect of Rigosertib on cancer cell proliferation and viability.

- Cell Seeding:
 - Culture human colorectal cancer cell lines (e.g., DLD1, HCT116) in appropriate media.
 - Harvest cells during the logarithmic growth phase.
 - Seed 100 μ L of cell suspension (approx. 5,000 cells/well) into a 96-well plate.
 - Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[\[10\]](#)
- Drug Treatment:
 - Prepare a serial dilution of Rigosertib in culture medium to achieve the desired final concentrations.
 - Add 10 μ L of the diluted Rigosertib solutions to the respective wells. Include vehicle-only wells as a control.
 - Incubate the plate for the desired time period (e.g., 48 or 96 hours).[\[3\]](#)
- CCK-8 Reagent Addition:
 - Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well.[\[10\]](#)
 - Be careful to avoid introducing air bubbles.
- Incubation and Measurement:
 - Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell line.
 - Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader.[\[1\]](#)[\[10\]](#)
- Data Analysis:
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.

- Plot the percentage of viability against the log of Rigosertib concentration to determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the induction of apoptosis by Rigosertib.

- Cell Preparation and Treatment:
 - Seed cells (e.g., 1×10^6 cells) in a T25 flask or 6-well plate.[\[7\]](#)
 - Treat cells with the desired concentrations of Rigosertib for a specified time (e.g., 24 hours). Include a vehicle control.
 - Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.[\[7\]](#)[\[12\]](#)
- Cell Washing:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.[\[12\]](#)
 - Discard the supernatant and wash the cell pellet once with cold PBS.
 - Repeat the centrifugation and discard the supernatant.
- Staining:
 - Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.[\[12\]](#)[\[15\]](#)
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) solution.[\[12\]](#)
 - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
[\[12\]](#)[\[15\]](#)
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.[\[12\]](#)

- Analyze the samples on a flow cytometer within one hour.
- Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
- Acquire at least 10,000 events per sample.
- Data Interpretation:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of RAS/MEK/ERK Pathway

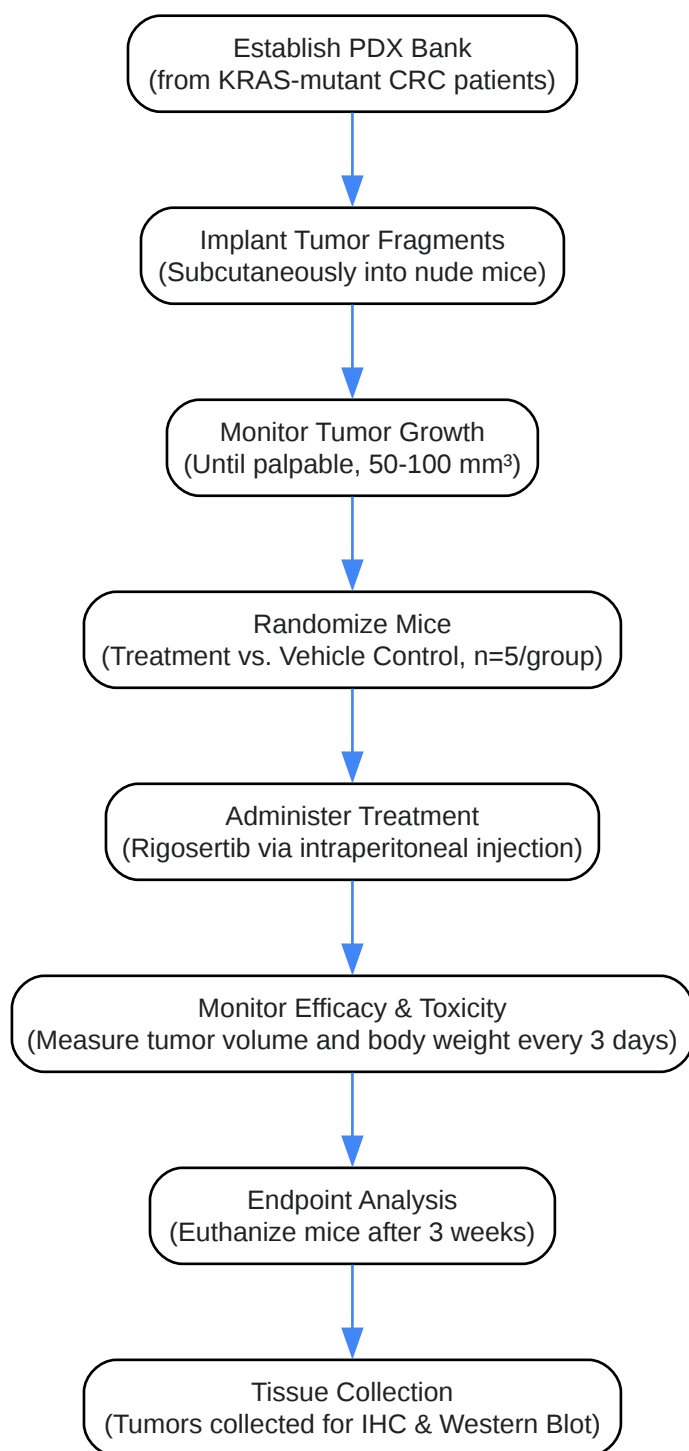
This protocol assesses Rigosertib's inhibitory effect on key signaling proteins.

- Cell Lysis and Protein Extraction:
 - Culture cells to 70-80% confluency and treat with Rigosertib (e.g., 1 μ M) for a specified duration. For pathway activation studies, cells can be serum-starved overnight and then stimulated with a growth factor (e.g., EGF) post-Rigosertib treatment.
 - Wash cells with ice-cold PBS.
 - Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
 - Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[\[5\]](#)
 - Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:

- Normalize protein amounts for all samples. Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V.[5]
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, and a loading control like GAPDH), diluted in blocking buffer.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
- Detection and Analysis:
 - Wash the membrane three times with TBST.
 - Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
 - Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein signals to their corresponding total protein signals.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol evaluates the anti-tumor efficacy of Rigosertib in a more clinically relevant in vivo setting.



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Figure 2. Workflow for a Rigosertib PDX efficacy study.

- Model Establishment:

- Establish a patient-derived xenograft (PDX) bank from human colorectal tumors (e.g., KRAS-mutant).[3]
- Subcutaneously implant small tumor fragments into the flank of 5- to 6-week-old female nude mice.[3]
- Tumor Growth and Randomization:
 - Monitor tumor growth daily or every other day using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - When tumors reach a palpable size of 50-100 mm³, randomize the mice into treatment and vehicle control groups.[3]
- Drug Administration:
 - Prepare Rigosertib in a suitable vehicle (e.g., PBS).
 - Administer Rigosertib via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., daily for 3 weeks).[3] The control group receives vehicle only.
- Monitoring and Endpoint:
 - Measure tumor volume and mouse body weight every 3 days to assess efficacy and toxicity.[3]
 - At the end of the treatment period (e.g., 21 days), euthanize the mice according to approved animal care protocols.
- Ex Vivo Analysis:
 - Excise the tumors and divide them for downstream analysis.
 - A portion can be flash-frozen for Western blot analysis of signaling pathways (e.g., p-ERK, p-AKT).
 - Another portion can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) to assess protein expression and phosphorylation in the

tumor tissue.[3]

Conclusion

Rigosertib sodium is a promising anti-cancer agent with a unique, multi-targeted mechanism of action that differentiates it from other kinase inhibitors. By simultaneously disrupting the RAS/RAF/MEK, PI3K/Akt, and PLK1 pathways, as well as inducing mitotic catastrophe via microtubule destabilization, it presents a multi-pronged attack on cancer cell proliferation and survival. While large-scale clinical trials in MDS have yielded mixed results, ongoing research and trials in other indications, particularly in RAS-driven cancers, continue to explore its therapeutic potential.[4][13][14] The technical information and protocols provided herein serve as a guide for researchers investigating the complex biology and potential applications of Rigosertib.

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- To cite this document: BenchChem. [Rigosertib Sodium: A Technical Overview of a Multi-Targeted Anti-Cancer Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324544#what-is-the-chemical-structure-of-rigosertib-sodium]

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